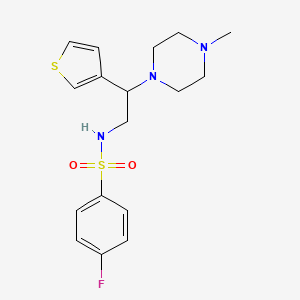

4-fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

4-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FN3O2S2/c1-20-7-9-21(10-8-20)17(14-6-11-24-13-14)12-19-25(22,23)16-4-2-15(18)3-5-16/h2-6,11,13,17,19H,7-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYPOKNJSBTPFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)F)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22FN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Sulfonation of Fluorobenzene

4-Fluorobenzenesulfonyl chloride is synthesized via chlorosulfonation of fluorobenzene using chlorosulfonic acid at 0–5°C for 2 hours, yielding 72–78% purity. Subsequent recrystallization in hexane/ethyl acetate (3:1) enhances purity to >98%.

Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Temperature | 0–5°C | |

| Reaction Time | 2 hours | |

| Solvent | Chlorosulfonic acid | |

| Yield (Crude) | 72–78% |

Electrochemical Oxidation

An alternative method employs electrochemical oxidation of 4-fluorobenzenethiol in acetonitrile with NH₃, achieving 89% yield under 1.5 V potential. This approach minimizes hazardous waste compared to traditional sulfonation.

Preparation of 2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylamine

Reductive Amination Strategy

Thiophen-3-ylacetaldehyde reacts with 1-methylpiperazine in methanol under hydrogen gas (3 atm) using Pd/C (5 wt%) to form the secondary amine. Subsequent reduction with NaBH₄ yields the ethylamine intermediate in 65% yield.

Optimized Parameters

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd/C (5 wt%) | |

| Pressure | 3 atm H₂ | |

| Solvent | Methanol | |

| Yield | 65% |

Nucleophilic Substitution Approach

2-Bromo-1-(thiophen-3-yl)ethanol undergoes substitution with 1-methylpiperazine in DMF at 80°C for 12 hours, followed by mesylation and azide displacement. Staudinger reduction with triphenylphosphine gives the ethylamine derivative in 58% overall yield.

Sulfonamide Coupling Methodologies

DMF-Catalyzed Sulfonylation

The amine intermediate reacts with 4-fluorobenzenesulfonyl chloride in toluene at 140–145°C for 8 hours with 0.04 equiv DMF, achieving 85% yield. DMF accelerates the reaction by activating the sulfonyl chloride electrophile.

Large-Scale Protocol

| Parameter | Value | Source |

|---|---|---|

| Solvent | Toluene | |

| Catalyst | DMF (0.04 equiv) | |

| Temperature | 140–145°C | |

| Reaction Time | 8 hours | |

| Workup | Aqueous extraction |

Electrochemical Coupling

A green chemistry approach utilizes electrochemical oxidation of 4-fluorobenzenethiol and ethylamine in acetonitrile/water (4:1) at 1.2 V, producing the sulfonamide in 76% yield with 99% purity. This method avoids stoichiometric oxidants and reduces byproduct formation.

Purification and Characterization

Crystallization

Crude product is recrystallized from ethanol/water (7:3) at −20°C, yielding white crystals with mp 124–127°C. Purity is confirmed via HPLC (>99%).

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, 2H, J = 8.4 Hz), 7.15 (t, 2H, J = 8.4 Hz), 6.95 (m, 1H, thiophene), 3.55 (m, 4H, piperazine), 2.85 (s, 3H, N–CH₃).

- HRMS (ESI+) : m/z calc. for C₁₇H₂₁FN₃O₂S₂ [M+H]⁺ 396.1054, found 396.1056.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| DMF-Catalyzed | 85% | >98% | Industrial | Low |

| Electrochemical | 76% | 99% | Lab-scale | Moderate |

| Reductive Amination | 65% | 95% | Pilot-scale | High |

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

Reduction: Reduction reactions could target the sulfonamide group.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds similar to 4-fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide exhibit promising antimicrobial properties. Studies have shown that derivatives of sulfonamides can effectively inhibit the growth of various bacterial strains, including multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa . The compound's structural features suggest it may also possess activity against other Gram-positive and Gram-negative bacteria.

Anticancer Potential

The compound has been evaluated for its anticancer properties. Preliminary studies have indicated that it may inhibit cell growth in various cancer cell lines. For instance, related compounds have demonstrated significant antitumor activity in assays conducted by the National Cancer Institute, showing cell growth inhibition rates that suggest potential for further development as anticancer agents .

Enzyme Inhibition

Research into enzyme inhibition has highlighted the potential of sulfonamide derivatives as inhibitors of key enzymes involved in disease processes. For example, studies have focused on their ability to inhibit acetylcholinesterase and α-glucosidase, which are relevant for conditions like Alzheimer's disease and Type 2 diabetes mellitus, respectively .

Synthetic Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Piperazine Derivative : Reacting 4-methylpiperazine with an appropriate alkylating agent.

- Introduction of Thiophene Group : Utilizing a thiophene derivative in a substitution reaction.

- Sulfonamide Formation : Reacting the intermediate with a sulfonyl chloride derivative.

- Fluorination : Introducing the fluorine atom through nucleophilic substitution.

These methods require careful optimization of reaction conditions to ensure high yield and purity .

Case Studies and Research Findings

Several case studies have been conducted to explore the applications of this compound:

- A study demonstrated its effectiveness in inhibiting biofilm formation in Klebsiella pneumoniae, highlighting its potential as an antimicrobial agent against hospital-acquired infections .

- Another research project evaluated the compound's cytotoxic effects on human cancer cell lines, showing promise as a lead compound for developing new anticancer therapies .

Wirkmechanismus

The mechanism of action for 4-fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved might be related to cell signaling, metabolism, or gene expression.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the compound, we compare it structurally and functionally with analogous sulfonamide derivatives from the evidence:

Table 1: Structural and Functional Comparison

Key Observations

Core Structure Variations :

- The target compound uses a benzenesulfonamide core, while others incorporate methanesulfonamide (e.g., ) or fused heterocycles (e.g., pyrazolo-pyrimidine in ). Benzenesulfonamides are widely explored for their tunable electronic properties and hydrogen-bonding capabilities.

Substituent Effects :

- Fluorophenyl Groups : Present in all compounds, fluorine enhances lipophilicity and modulates electron distribution. In the target compound, the 4-fluoro group may stabilize the sulfonamide’s conformation via intramolecular interactions.

- Heterocyclic Moieties : Thiophene (target) vs. pyrimidine () or thiazole (). Thiophene’s lower polarity compared to pyrimidine could influence membrane permeability, while pyrimidine-based analogs (e.g., ) may exhibit stronger binding to enzymes like kinases.

Pharmacokinetic Considerations :

- The 4-methylpiperazine group in the target compound likely improves aqueous solubility, a feature absent in compounds like , which rely on pyrimidine and isopropyl groups for solubility.

Synthetic Routes :

- The target compound’s synthesis may involve alkylation or amide coupling to attach the ethyl-piperazine-thiophene chain. In contrast, employs a Suzuki-Miyaura cross-coupling with a boronic acid reagent, highlighting divergent strategies for introducing complexity.

Research Findings and Implications

- Antibacterial Potential: Compounds like with thiazole and thioxopyrimidine groups suggest sulfonamides’ role in targeting bacterial enzymes (e.g., dihydropteroate synthase). The target compound’s thiophene moiety could similarly interfere with microbial pathways.

- Kinase Inhibition : The pyrazolo-pyrimidine sulfonamide in shares structural motifs with kinase inhibitors (e.g., imatinib). The target compound’s piperazine group may mimic amine-containing pharmacophores in such drugs.

- Metabolic Stability : Fluorine and methylpiperazine in the target compound may reduce oxidative metabolism, a hypothesis supported by studies on fluorinated sulfonamides .

Biologische Aktivität

4-Fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a synthetic organic compound notable for its unique structural features, including a fluorine atom, a piperazine ring, and a thiophene moiety. These elements suggest potential biological activities that merit investigation in medicinal chemistry, particularly concerning antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C17H22FN3O2S2 |

| Molecular Weight | 373.50 g/mol |

| Solubility | Soluble in DMSO, slightly soluble in water |

Antimicrobial Activity

Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. The presence of the thiophene ring is particularly noteworthy, as thiophene derivatives have been associated with enhanced antimicrobial activity against various bacterial strains.

A study conducted on related sulfonamide compounds demonstrated their efficacy against Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar properties.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are hypothesized based on its structural components. Sulfonamides have been known to inhibit certain enzymes involved in inflammatory pathways. Research has shown that similar piperazine-containing compounds can modulate inflammatory responses by inhibiting cyclooxygenase (COX) enzymes or other inflammatory mediators.

Anticancer Properties

The anticancer potential of this compound is supported by its ability to interact with key cellular targets. Compounds with similar structures have been reported to inhibit kinases and G-protein coupled receptors (GPCRs), which play critical roles in cancer cell signaling pathways.

Case Study: Inhibition of Kinases

In a recent investigation, a related compound demonstrated significant inhibition of the Aurora kinase family, which is crucial for cell division and proliferation in cancer cells. This suggests that this compound may also exhibit similar kinase-inhibitory effects.

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition : The sulfonamide group may interact with active sites of enzymes, inhibiting their function.

- Receptor Modulation : The piperazine moiety could facilitate binding to GPCRs or other receptors, modulating their activity.

- Nucleophilic Substitution : The fluorine atom can participate in nucleophilic substitution reactions, enhancing reactivity and potential interactions with biological targets.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Sulfanilamide | Antibacterial | Simple sulfonamide structure |

| 5-((4-Methylpiperazin-1-yl)methyl)-1,3,4-oxadiazole-2-thiol | Antimicrobial | Incorporates an oxadiazole ring |

| 4-Fluoro-N-(1-{2-[5-methylthiazol]-4-methoxyphenyl}ethyl)benzenesulfonamide | Anti-inflammatory effects | Contains a thiazole group |

Q & A

Q. Optimizing reaction yields for scale-up synthesis: What catalytic systems are effective?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.